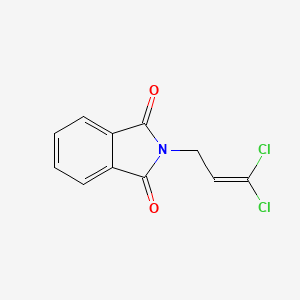
1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)- is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring This particular compound is characterized by the presence of a dichloropropenyl group attached to the isoindole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)- typically involves the following steps:
Formation of Isoindole Core: The isoindole core can be synthesized through cyclization reactions involving phthalic anhydride and primary amines.
Introduction of Dichloropropenyl Group: The dichloropropenyl group can be introduced through a nucleophilic substitution reaction using appropriate reagents such as allyl chloride and a chlorinating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and other additives may be used to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Substitution: The dichloropropenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole oxides, while substitution reactions can produce a variety of substituted isoindole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Isoindole derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals.
Industry: Isoindole derivatives can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in critical cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide: A structurally related compound with similar chemical properties.
N-Substituted Isoindoles: Compounds with different substituents on the isoindole core.
Dichloropropenyl Derivatives: Compounds containing the dichloropropenyl group attached to different core structures.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)- is unique due to the specific combination of the isoindole core and the dichloropropenyl group
Eigenschaften
IUPAC Name |
2-(3,3-dichloroprop-2-enyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-9(13)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHSPSBVWODKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356496 |
Source


|
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93105-71-6 |
Source


|
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Acetyl-5-[(diethylamino)sulfonyl]indoline](/img/structure/B5796137.png)
![N'1,N'2-Bis[(E)-(2H-1,3-benzodioxol-5-YL)methylidene]cyclopropane-1,2-dicarbohydrazide](/img/structure/B5796143.png)
![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)
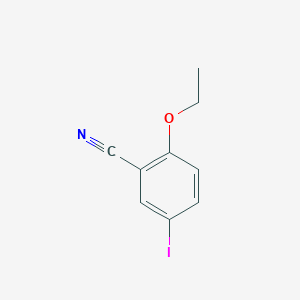
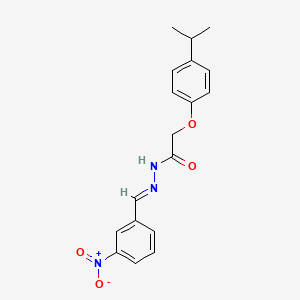
![1-[3-Fluoro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butan-1-one](/img/structure/B5796179.png)
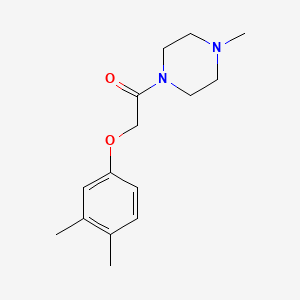
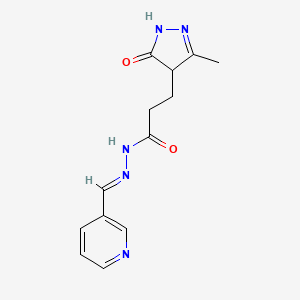
![4-(4-chlorophenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B5796190.png)
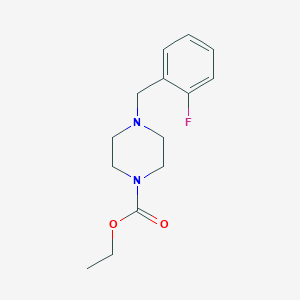
![N'-[(5-bromo-2-thienyl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5796199.png)
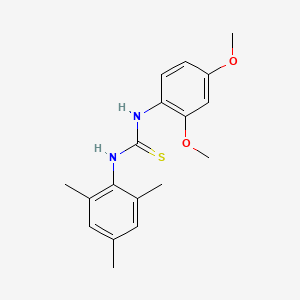
![2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5796216.png)
![2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5796228.png)
